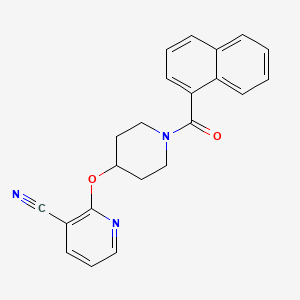![molecular formula C24H30N4O5S B2956766 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 933217-70-0](/img/structure/B2956766.png)
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Compounds structurally related to N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide have been synthesized for diverse medicinal chemistry applications. For instance, derivatives have been explored for their antimicrobial activity, demonstrating good activity against test microorganisms. The synthesis of these compounds involves multi-step reactions, including the Mannich reaction, highlighting their complexity and the versatility of their chemical structure for pharmaceutical development (Fandaklı et al., 2012).
Enantioselective Catalysis
Research into derivatives of this compound has also extended into the field of enantioselective catalysis. For example, compounds derived from l-piperazine-2-carboxylic acid have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These studies demonstrate the potential of these compounds in facilitating highly selective and efficient chemical transformations, which are crucial in the synthesis of enantiomerically pure pharmaceuticals (Wang et al., 2006).
Neuropharmacology
Further research has identified analogs of this compound as potential imaging agents for the serotonin 5-HT1A receptor, demonstrating high affinity and selectivity. This application is significant for neuropharmacology and the development of diagnostic tools for neuropsychiatric disorders (García et al., 2014).
Antipsychotic Potential
Derivatives have also been synthesized as conformationally restricted analogs of known antipsychotic drugs, exploring their dopamine antagonistic activity. These studies contribute to the understanding of the structural requirements for the interaction with dopamine receptors, potentially leading to the development of new antipsychotic medications with improved pharmacological profiles (van Wijngaarden et al., 1987).
Crystal Structure and Computational Studies
Research has also focused on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives, providing insights into the electronic structure and reactivity of these compounds. These studies are crucial for the rational design of new drugs and materials with desired properties (Kumara et al., 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition.
Mode of Action
The compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft can enhance the transmission of signals in the cholinergic neurons. This can potentially ameliorate symptoms associated with conditions like Alzheimer’s disease, where there is a reduction in cholinergic neurotransmission .
Result of Action
The compound’s action results in enhanced cholinergic neurotransmission . In vivo studies have shown that it can improve short-term memory and anxiety levels in rats treated with aluminium chloride . It also appears to have neuroprotective effects, as it can attenuate the neurotoxic effects of aluminium chloride .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other substances (like aluminium chloride in the aforementioned study ) can impact its effectiveness
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-33-22-9-7-20(8-10-22)26-12-14-27(15-13-26)34(31,32)16-11-25-24(30)19-17-23(29)28(18-19)21-5-3-2-4-6-21/h2-10,19H,11-18H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVAQXNVIZWSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2956689.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acrylamide](/img/structure/B2956691.png)

![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)


![4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline](/img/structure/B2956701.png)
![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)
![(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine](/img/structure/B2956703.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)
![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956705.png)

